Methyl 2-(4-chlorophenyl)isonicotinate hydrochloride Methyl 2-(4-chlorophenyl)isonicotinate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1251843-31-8
VCID: VC2948534
InChI: InChI=1S/C13H10ClNO2.ClH/c1-17-13(16)10-6-7-15-12(8-10)9-2-4-11(14)5-3-9;/h2-8H,1H3;1H
SMILES: COC(=O)C1=CC(=NC=C1)C2=CC=C(C=C2)Cl.Cl
Molecular Formula: C13H11Cl2NO2
Molecular Weight: 284.13 g/mol

Methyl 2-(4-chlorophenyl)isonicotinate hydrochloride

CAS No.: 1251843-31-8

Cat. No.: VC2948534

Molecular Formula: C13H11Cl2NO2

Molecular Weight: 284.13 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(4-chlorophenyl)isonicotinate hydrochloride - 1251843-31-8

Specification

CAS No. 1251843-31-8
Molecular Formula C13H11Cl2NO2
Molecular Weight 284.13 g/mol
IUPAC Name methyl 2-(4-chlorophenyl)pyridine-4-carboxylate;hydrochloride
Standard InChI InChI=1S/C13H10ClNO2.ClH/c1-17-13(16)10-6-7-15-12(8-10)9-2-4-11(14)5-3-9;/h2-8H,1H3;1H
Standard InChI Key MEIMSFFHEAFSKM-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=NC=C1)C2=CC=C(C=C2)Cl.Cl
Canonical SMILES COC(=O)C1=CC(=NC=C1)C2=CC=C(C=C2)Cl.Cl

Introduction

Chemical Structure and Properties

Structural Characteristics

Methyl 2-(4-chlorophenyl)isonicotinate hydrochloride features a substituted pyridine ring (isonicotinate) with a 4-chlorophenyl group at the 2-position. The methyl ester group at the 4-position of the pyridine ring provides potential for further functionalization through hydrolysis or other transformations .

The molecular structure can be represented by the following identifiers:

Structural IdentifierValue
Molecular FormulaC13H11Cl2NO2
IUPAC Namemethyl 2-(4-chlorophenyl)pyridine-4-carboxylate;hydrochloride
SMILESCOC(=O)C1=CC(=NC=C1)C2=CC=C(C=C2)Cl.Cl
InChIInChI=1S/C13H10ClNO2.ClH/c1-17-13(16)10-6-7-15-12(8-10)9-2-4-11(14)5-3-9;/h2-8H,1H3;1H
InChIKeyMEIMSFFHEAFSKM-UHFFFAOYSA-N

Physical Properties

The physical properties of Methyl 2-(4-chlorophenyl)isonicotinate hydrochloride are crucial for understanding its behavior in various environments and applications. The following table summarizes the key physical properties of this compound:

PropertyValueReference
Molecular Weight284.13 g/mol
Physical StateSolid (typically crystalline)
Melting PointNot specified in literature-
Topological Polar Surface Area39.2 Ų
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count3
Heavy Atom Count18
Complexity264

Chemical Properties

The chemical reactivity of Methyl 2-(4-chlorophenyl)isonicotinate hydrochloride is largely determined by its functional groups. The compound possesses several reactive sites:

  • The methyl ester group can undergo hydrolysis to form the corresponding carboxylic acid or transesterification to form different esters.

  • The pyridine nitrogen can act as a weak base and participate in coordination with metal ions or as a nucleophile in certain reactions.

  • The chlorine substituent on the phenyl ring can participate in various substitution reactions, particularly under catalyzed conditions.

  • The hydrochloride salt formation affects the compound's solubility and reactivity profile .

Applications and Biological Activity

Research Applications

As a chemical building block, this compound may have applications in:

  • Synthesis of more complex drug candidates

  • Structure-activity relationship (SAR) studies

  • Probe development for investigating biological systems

  • As an intermediate in the synthesis of heterocyclic compounds with enhanced biological properties.

Comparison with Similar Compounds

The following table compares Methyl 2-(4-chlorophenyl)isonicotinate hydrochloride with structurally related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberKey Structural Differences
Methyl 2-(4-chlorophenyl)isonicotinate hydrochlorideC13H11Cl2NO2284.131251843-31-8Base compound under discussion
(R)-Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochlorideC9H11Cl2NO2236.0959410-89-8Contains an amino group and a chiral center; lacks pyridine ring
Methyl 2-(chloromethyl)nicotinateC8H8ClNO2185.61177785-14-7Has chloromethyl instead of 4-chlorophenyl group; nicotinate vs. isonicotinate positional isomer
Methyl 2-Amino-2-(3,4-dichlorophenyl)acetate HydrochlorideC9H10Cl3NO2270.541078611-21-8Contains an amino group; has 3,4-dichlorophenyl instead of 4-chlorophenyl; lacks pyridine ring
Ethyl 6-(4-chlorophenyl)-2-methyl-4-(trifluoromethyl)nicotinateNot specifiedNot specified200879-77-2Ethyl ester instead of methyl; contains additional methyl and trifluoromethyl groups; different substitution pattern

Structure-Activity Relationship Considerations

The structural variations among these related compounds can significantly impact their physicochemical properties and biological activities:

  • Position of substitution on the pyridine ring (isonicotinate vs. nicotinate) affects the electronic distribution and potential binding interactions.

  • The nature of substituents (chloro, amino, trifluoromethyl) influences lipophilicity, electronic properties, and metabolic stability.

  • Ester type (methyl vs. ethyl) can affect pharmacokinetic properties including hydrolysis rates and lipophilicity.

  • Salt forms modify solubility profiles and can impact bioavailability in physiological environments .

Current Research and Future Perspectives

Knowledge Gaps

Several areas require further investigation regarding Methyl 2-(4-chlorophenyl)isonicotinate hydrochloride:

  • Comprehensive biological activity profiling against various targets

  • Detailed physicochemical characterization (solubility profiles in different media, stability studies)

  • Crystal structure determination and solid-state properties

  • Metabolic fate and pharmacokinetic properties

  • Optimization of synthetic routes for improved yield and purity

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